molecular formula C16H28O2 B107344 Z-3-Dodecenyl E-crotonate CAS No. 104086-73-9

Z-3-Dodecenyl E-crotonate

Cat. No. B107344
CAS RN: 104086-73-9
M. Wt: 252.39 g/mol
InChI Key: VPVYOJQBLAZGEP-FJAAXBCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-3-Dodecenyl E-crotonate, also known as Z-3-DDC, is a chemical compound that belongs to the class of crotonate esters . It is used to develop insecticides and sex pheromone traps against the Sweetpotato weevil .


Synthesis Analysis

The female sex pheromone of C. formicarius elegantulus was identified and synthesized as (Z)-3-dodecenyl-(E)-2-butenoate .


Molecular Structure Analysis

The molecular formula of Z-3-Dodecenyl E-crotonate is C16H28O2 . The IUPAC name is [(E)-dodec-3-enyl] (Z)-but-2-enoate . The InChI is InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11+,14-4- .


Chemical Reactions Analysis

In electrophysiological tests, the crotonate function in the pheromone structure proved to be critical for activity .


Physical And Chemical Properties Analysis

The molecular weight of Z-3-Dodecenyl E-crotonate is 252.39 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 12 . The Topological Polar Surface Area is 26.3 Ų .

Scientific Research Applications

Pheromone Research in Agriculture

Z-3-Dodecenyl E-crotonate: is utilized in the study of insect behavior, particularly as a pheromone in sweetpotato weevils. It’s used to understand the structure-activity relationship and species specificity of these pheromones. This compound has shown potential in controlling pest populations by disrupting mating behaviors and could be used to develop eco-friendly pest management strategies .

Pharmaceutical Testing

In the pharmaceutical industry, this compound may be used as a standard or reference material in the testing and quality control of products, ensuring the accuracy and reliability of analytical results .

Safety and Hazards

The safety data sheet for Ethyl crotonate, a similar compound, indicates that it is highly flammable and causes serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While there is not much information available on the future directions of Z-3-Dodecenyl E-crotonate, it is worth noting that the results of a study show that the use of a stereomerically pure pheromone may not be necessary in pest control strategies .

properties

IUPAC Name

[(E)-dodec-3-enyl] (Z)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11+,14-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVYOJQBLAZGEP-FJAAXBCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCOC(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCOC(=O)/C=C\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104086-73-9
Record name 2-Butenoic acid, (3Z)-3-dodecenyl ester, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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